Hexakis(2,6-diethylphenyl)trisilirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane typically involves the reaction of hexakis(2,6-diethylphenyl)cyclotrisilane with suitable reagents under controlled conditions. One common method includes the thermolysis of hexakis(2,6-diethylphenyl)cyclotristannane in xylenes at elevated temperatures (around 200°C) to yield the desired trisilirane compound .
Industrial Production Methods
While specific industrial production methods for 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of substituted trisilirane compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and studying silicon-based reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane exerts its effects involves its ability to form stable silicon-based intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexakis(2,6-diethylphenyl)cyclotristannane: Similar in structure but contains tin atoms instead of silicon.
Hexakis(2,6-diethylphenyl)cyclotrisilane: A precursor to the trisilirane compound.
Hexakis(2,6-diethylphenyl)pentastanna: Contains five tin atoms and exhibits different reactivity.
Uniqueness
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is unique due to its three-membered silicon ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying silicon-based chemistry and developing new materials.
Eigenschaften
CAS-Nummer |
88245-22-1 |
---|---|
Molekularformel |
C60H78Si3 |
Molekulargewicht |
883.5 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexakis(2,6-diethylphenyl)trisilirane |
InChI |
InChI=1S/C60H78Si3/c1-13-43-31-25-32-44(14-2)55(43)61(56-45(15-3)33-26-34-46(56)16-4)62(57-47(17-5)35-27-36-48(57)18-6,58-49(19-7)37-28-38-50(58)20-8)63(61,59-51(21-9)39-29-40-52(59)22-10)60-53(23-11)41-30-42-54(60)24-12/h25-42H,13-24H2,1-12H3 |
InChI-Schlüssel |
BCIFZFRTVYKUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)[Si]2([Si]([Si]2(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)(C5=C(C=CC=C5CC)CC)C6=C(C=CC=C6CC)CC)C7=C(C=CC=C7CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.